molecular formula C13H12BrNO B13160490 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine

Cat. No.: B13160490
M. Wt: 278.14 g/mol
InChI Key: ZDVHOQVCXDUYAF-UHFFFAOYSA-N
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Description

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of phenoxymethylpyridine, characterized by the presence of a bromomethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine typically involves the bromination of 3-methylphenoxy methylpyridine. One common method is the reaction of 3-methylphenoxy methylpyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with functional groups such as amines, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(Chloromethyl)phenoxy]methyl}pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-{[3-(Fluoromethyl)phenoxy]methyl}pyridine: Contains a fluoromethyl group, offering different reactivity and properties.

    2-{[3-(Methyl)phenoxy]methyl}pyridine: Lacks the halogen atom, resulting in different chemical behavior.

Uniqueness

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[[3-(bromomethyl)phenoxy]methyl]pyridine

InChI

InChI=1S/C13H12BrNO/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10H2

InChI Key

ZDVHOQVCXDUYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr

Origin of Product

United States

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